molecular formula C8H7NO5 B147255 4-Methoxy-3-nitrobenzoic acid CAS No. 89-41-8

4-Methoxy-3-nitrobenzoic acid

Cat. No. B147255
CAS RN: 89-41-8
M. Wt: 197.14 g/mol
InChI Key: ANXBDAFDZSXOPQ-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrobenzoic acid (MNBA) is an organic compound with a wide range of applications in both industrial and scientific research. It is a highly versatile compound, and its properties and reactivity make it useful in a variety of fields. It is used as a catalyst in the production of pharmaceuticals, in the synthesis of complex molecules, and as a reagent in the synthesis of other organic compounds. It also has applications in the field of medicinal chemistry, where it is used as an intermediate in the synthesis of drugs. In addition, it has been used in the development of biosensors and in the production of materials for medical devices.

Scientific Research Applications

Plant Chlorosis Research

4-Methoxy-3-nitrobenzoic acid has been studied for its ability to induce chlorosis in plants. Research conducted by Dimmock (1967) found that derivatives of this compound caused white and yellow areas to appear in the young tissues of plants, influencing the iron content and pigment quantity (Dimmock, 1967).

Photochemistry Studies

Franzke and Wokaun (1992) investigated the photochemical decomposition reactions of compounds including this compound using surface-enhanced Raman scattering (SERS). Their study confirmed the formation of radical recombination products in these reactions (Franzke & Wokaun, 1992).

Thermodynamics and Physical Chemistry

Silva et al. (1999) derived the standard molar enthalpies of formation for crystalline this compound, providing insights into its combustion, vapor pressures, and enthalpies of sublimation. This research contributes to understanding the compound's physical and chemical properties (Silva et al., 1999).

Synthesis of Derivatives and Dyes

Kitajima et al. (1970) synthesized 4-methoxy-3-nitrobenzoic anhydride and its derivatives, using them for dye synthesis. Their research demonstrated the compound's utility in creating dyes with specific properties (Kitajima et al., 1970).

Catalysis and Nitrodecarboxylation Studies

Pitchumani et al. (1993) explored the nitration of p-anisic acid, where this compound was a notable product. Their research provided insights into clay-catalyzed nitrodecarboxylation processes in aromatic acids (Pitchumani et al., 1993).

Anticonvulsant Activities in Metal Complexes

D'angelo et al. (2008) synthesized Zn(II) and Co(II) complexes with a derivative of this compound and assessed their anticonvulsant activities. This study linked the chemical and physical properties of these complexes to their potential medicinal uses (D'angelo et al., 2008).

Luminescence Studies in Coordination Polymers

Bettencourt-Dias and Viswanathan (2006) isolated several complexes with nitrobenzoic acid ligands, including this compound, to study their luminescent properties. This research contributes to the development of luminescent lanthanide ion-based coordination polymers (Bettencourt-Dias & Viswanathan, 2006).

Safety and Hazards

4-Methoxy-3-nitrobenzoic acid is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic and may cause severe injury or death upon inhalation, ingestion, or skin contact . It is recommended to handle it in a well-ventilated place and avoid contact with skin and eyes .

Future Directions

The future outlook for the 4-Methoxy-3-nitrobenzoic acid market remains positive. Its versatile applications, coupled with increasing demand from the pharmaceutical and chemical industries, are expected to drive its market growth .

Relevant Papers this compound has been used in various research studies. For instance, it has been used in the synthesis of BIPHEP-1-OMe, a precatalyst for the reductive coupling of butadiene to aldehydes, and aniline mustard analogues, which have potential anti-tumor activity .

Biochemical Analysis

Biochemical Properties

The nitro group of 4-Methoxy-3-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This property could potentially influence its interactions with various biomolecules. Specific enzymes, proteins, or other biomolecules that this compound interacts with are not currently documented in the available literature.

Cellular Effects

A related compound, 4-methyl-3-nitrobenzoic acid, has been found to inhibit the migration of tumor cell lines , suggesting that this compound may have similar effects on cell function.

Molecular Mechanism

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that this compound could potentially interact with biomolecules through similar mechanisms, such as binding interactions, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

4-methoxy-3-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ANXBDAFDZSXOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
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DSSTOX Substance ID

DTXSID0058988
Record name Benzoic acid, 4-methoxy-3-nitro-
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Molecular Weight

197.14 g/mol
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CAS RN

89-41-8
Record name 4-Methoxy-3-nitrobenzoic acid
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Record name 4-Methoxy-3-nitrobenzoic acid
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Record name 4-Methoxy-3-nitrobenzoic acid
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Record name Benzoic acid, 4-methoxy-3-nitro-
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Record name 3-nitro-p-anisic acid
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Record name 4-METHOXY-3-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

To a 500 ml erlenmeyer flask with magnetic stirrer was charged 10.3 g of 3-nitro-4-methoxy-methylbenzoate, 400 ml tetrahydrofuran, and 3.2 g of 86% potassium hydroxide. The reaction was stirred for 12 hours at ambient temperature, after which the resulting solid was collected by vacuum filtration and washed with 2×100 ml of ethyl ether. The solid was dissolved in 200 ml of water and acidified to pH 4 with 6N hydrochloric acid. The resulting precipitate was collected by vacuum filtration, washed with 200 ml water, and dried overnight in vacuo at 30° C. Isolated 7.4 g of product as a white solid.
Name
3-nitro-4-methoxy-methylbenzoate
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-methoxy-3-nitrobenzoic acid interact with plants, and what are the downstream effects?

A1: Research suggests that this compound and its derivatives can induce chlorosis in various plant species []. This effect manifests as white or yellow areas in young plant tissues. Studies using barley as a model organism revealed that ethyl-4-methoxy-3-nitrobenzoate, an ester of the acid, significantly reduced iron content and pigment quantity in the plant []. This finding suggests that the compound may interfere with iron uptake or utilization within the plant, ultimately hindering chlorophyll synthesis and leading to the observed chlorosis.

Q2: Can you describe the coordination chemistry of this compound with lanthanides?

A2: this compound acts as a bidentate chelating ligand when forming complexes with lanthanide ions []. Studies have shown that it forms stable complexes with both light [] and heavy lanthanides [], typically in a 1:3 metal-to-ligand ratio. These complexes exist as hydrated salts and exhibit colors characteristic of the corresponding lanthanide ion [].

Q3: What is known about the thermal stability of this compound complexes?

A3: 4-Methoxy-3-nitrobenzoate complexes of light lanthanides decompose explosively upon heating in air []. Controlled thermal studies conducted in a specific temperature range (273–523 K) reveal that these complexes undergo dehydration in one or multiple steps before decomposing []. This information highlights the importance of carefully controlling temperature during the synthesis, storage, and handling of these compounds.

Q4: Has this compound been utilized in any catalytic applications?

A4: While not directly involved as a catalyst, this compound plays a crucial role in a specific iridium-catalyzed reaction []. It is a key component in the formation of a cyclometallated iridium catalyst, which facilitates the hydro-hydroxyalkylation of butadiene []. This reaction allows for the efficient synthesis of carbonyl crotylation products with high regioselectivity, demonstrating the potential of this compound-derived catalysts in organic synthesis.

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